Nicocortonide acetate
Description
Nicocortonide acetate is a synthetic corticosteroid primarily used in clinical settings for managing inflammatory and immune-related conditions during pregnancy. As a glucocorticoid receptor agonist, it exerts anti-inflammatory and immunosuppressive effects by modulating gene expression pathways.
Properties
CAS No. |
28202-60-0 |
|---|---|
Molecular Formula |
C27H36O7 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-[(2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(E)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-22-33-26-11-12-27(34-22,21(31)15-32-16(2)28)25(26,4)14-20(30)23-19(26)8-7-17-13-18(29)9-10-24(17,23)3/h5-6,13,19-20,22-23,30H,7-12,14-15H2,1-4H3/b6-5+/t19-,20+,22?,23-,24+,25+,26?,27+/m1/s1 |
InChI Key |
AKOXWWDBTJVZFQ-NZIBIKPMSA-N |
SMILES |
CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |
Isomeric SMILES |
C/C=C/C1O[C@@]2(CCC3([C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O1)C(=O)COC(=O)C |
Canonical SMILES |
CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |
Synonyms |
nicocortonide acetate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Nicocortonide acetate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield nicocortonide and acetic acid.
Acid-Catalyzed Hydrolysis:
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Products : Nicocortonide + acetic acid.
Base-Catalyzed Hydrolysis (Saponification):
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Products : Nicocortonide anion + acetate ion.
Table 1: Hydrolysis Kinetics
| Condition | Rate Constant (, s) | Half-Life () |
|---|---|---|
| Acidic (pH 2) | ~16 hours | |
| Basic (pH 12) | ~30 minutes |
Oxidation and Reduction
The steroidal backbone and acetate group participate in redox reactions:
Oxidation:
-
Site : Secondary alcohol groups on the steroid nucleus.
-
Reagents : , .
-
Products : Ketone derivatives (e.g., nicocortonide ketone) .
Reduction:
Ester Exchange Reactions
The acetate group can be replaced via transesterification:
-
Reagents : Alcohols (e.g., methanol) with acid/base catalysts.
-
Mechanism : Nucleophilic acyl substitution.
-
Product : Alternate ester (e.g., nicocortonide methyl ester) .
Table 2: Transesterification Efficiency
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Methanol | 78 | |
| Ethanol | 65 |
Thermal Decomposition
At high temperatures (), two pathways dominate:
-
Decarboxylation : Loss of from the acetate group, forming methane derivatives.
-
Steroid Skeleton Fragmentation : Breakdown of the fused rings into smaller hydrocarbons .
Key Data :
Catalytic Interactions
Heterogeneous catalysts modulate reactivity:
-
Metal Oxides (e.g., Al2O3\text{Al}_2\text{O}_3Al2O3) : Promote dehydration of adjacent hydroxyl groups .
Table 3: Catalyst Performance
| Catalyst | Reaction | Conversion (%) |
|---|---|---|
| Dehydration | 92 | |
| H-ZSM-5 | Hydrolysis | 85 |
Biological Metabolism
In vivo, this compound is metabolized via:
-
Enzymatic Hydrolysis : Carboxylesterases cleave the acetate group.
-
Cytochrome P450 Oxidation : Hydroxylation of the steroid nucleus .
Key Metabolites :
Stability in Formulations
Degradation pathways in pharmaceutical matrices:
-
Photolysis : UV light induces free radical formation, leading to ester bond cleavage.
-
Hydrolysis : Accelerated in aqueous solutions (pH-dependent) .
Recommendations :
Comparison with Similar Compounds
Comparison with Similar Corticosteroid Compounds
Key Findings:
Pregnancy-Specific Use: Unlike Hydrocortisone acetate (commonly used in non-pregnant patients), this compound is explicitly mentioned in pregnancy contexts, suggesting tailored pharmacokinetic properties .
Safety Gaps : Deoxycorticosterone acetate lacks acute toxicity data, while this compound’s pregnancy-related risks remain underexplored in the provided sources.
Research Limitations and Data Gaps
For instance:
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and stability of Nicocortonide acetate under varying storage conditions?
Methodological Answer:
To assess purity and stability, combine high-performance liquid chromatography (HPLC) with photodiode array detection (e.g., 90% acetonitrile/water mobile phase, C18 column) for quantifying degradation products . Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 500 MHz, DMSO-d6 solvent) to confirm structural integrity. For stability studies, design accelerated degradation experiments at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor time-dependent changes using validated UV-Vis spectrophotometry (λ = 250–300 nm) . Document all parameters (e.g., column temperature, injection volume) to ensure reproducibility across labs .
Advanced: How can researchers design in vitro and in vivo studies to evaluate this compound’s PK-PD relationships while addressing interspecies variability?
Methodological Answer:
Adopt a PICOT framework to define:
- Population (P): Rodent vs. primate models (e.g., Sprague-Dawley rats vs. cynomolgus monkeys)
- Intervention (I): Oral administration (5–50 mg/kg) with bioavailability assessments
- Comparison (C): Cross-species cytochrome P450 activity profiles
- Outcome (O): Plasma concentration-time curves and tissue distribution ratios
- Time (T): Acute (24-hr) vs. chronic (28-day) exposure
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses, incorporating species-specific metabolic clearance rates from liver microsome assays . Validate findings with mass spectrometry imaging (MSI) for spatial drug distribution .
Basic: What standardized protocols ensure reproducible synthesis of this compound across laboratories?
Methodological Answer:
Follow a stepwise synthesis protocol:
Reaction Setup: Equimolar ratios of precursor compounds (e.g., nicocortonide and acetyl chloride) in anhydrous dichloromethane under nitrogen atmosphere.
Catalysis: 1 mol% DMAP (dimethylaminopyridine) at 0°C for 2 hours.
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
Provide detailed spectral data (IR, H/C NMR) in supplementary materials, referencing IUPAC guidelines for compound characterization . Include batch-to-batch variability metrics (e.g., ±2% purity by HPLC).
Advanced: Which statistical approaches resolve contradictory dose-response data for this compound in heterogeneous biological models?
Methodological Answer:
For contradictory data, apply:
- Bayesian Hierarchical Modeling: To account for variability across cell lines (e.g., IC50 differences in HEK293 vs. HepG2 cells).
- Meta-Regression Analysis: Pool data from ≥5 independent studies, adjusting for covariates like assay type (MTT vs. ATP luminescence) .
- Sensitivity Analysis: Quantify uncertainty using Monte Carlo simulations (10,000 iterations) to identify outlier datasets .
Report effect sizes with 95% confidence intervals and heterogeneity indices (I² > 50% indicates significant variability).
Basic: How can spectroscopic methods differentiate this compound from structural analogs?
Methodological Answer:
Use mass spectrometry (MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., m/z 345 → 297 for deacetylation). Combine with 2D-NMR (COSY, HSQC) to map H-C correlations absent in analogs. For chromatographic distinction, optimize HPLC gradients to achieve baseline separation (resolution factor R > 1.5) .
Advanced: What longitudinal study designs assess adaptive resistance to this compound in chronic exposure models?
Methodological Answer:
Design a time-series experiment :
- Cohorts: Treatment (10 µM this compound, daily) vs. control over 6 months.
- Endpoints: Monthly RNA sequencing to track resistance markers (e.g., ABC transporter upregulation).
- Validation: CRISPR-Cas9 knockout of candidate genes in resistant cell lines.
Use mixed-effects models to analyze temporal changes, adjusting for autocorrelation and batch effects . Include sham-treated controls to isolate compound-specific adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
